BenchChemオンラインストアへようこそ!

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans

Structural isomerism Hydrogen bonding Molecular recognition

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans (CAS 2408936-22-9) is a chiral urea derivative with molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. The compound features a cyclopentyl ring bearing a phenoxy substituent at the 2-position in a trans-(1R,2R) configuration, linked to a terminal urea group.

Molecular Formula C12H16N2O2
Molecular Weight 220.272
CAS No. 2408936-22-9
Cat. No. B2876022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans
CAS2408936-22-9
Molecular FormulaC12H16N2O2
Molecular Weight220.272
Structural Identifiers
SMILESC1CC(C(C1)OC2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C12H16N2O2/c13-12(15)14-10-7-4-8-11(10)16-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H3,13,14,15)/t10-,11-/m1/s1
InChIKeyIZGFIHJVJJUQOR-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans (CAS 2408936-22-9): Structural Identity and Stereochemical Profile


rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans (CAS 2408936-22-9) is a chiral urea derivative with molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol [1]. The compound features a cyclopentyl ring bearing a phenoxy substituent at the 2-position in a trans-(1R,2R) configuration, linked to a terminal urea group. It is produced as a racemic mixture of the (1R,2R)-trans enantiomer pair. The compound is classified within the broader family of substituted cyclopentyl ureas, a scaffold that has been explored in both pharmaceutical and agrochemical contexts, most notably in cyclic urea aggregation inhibitors [2] and phenylurea fungicides such as pencycuron [3]. Its primary utility lies as a chiral research intermediate and building block for the synthesis of more complex biologically active molecules, including adenosine receptor ligands that exploit the phenoxycyclopentyl pharmacophore [4].

Why Generic Substitution Fails for rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans: Structural and Stereochemical Specificity


Simple substitution of rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans with seemingly analogous cyclopentyl ureas such as 1-cyclopentyl-3-phenylurea (CAS 13140-89-1) is chemically unsound because these compounds, despite sharing the identical molecular formula C12H16N2O, differ fundamentally in atomic connectivity: the target compound positions the phenoxy group directly on the cyclopentyl ring via an ether linkage, whereas 1-cyclopentyl-3-phenylurea attaches the phenyl ring to the urea nitrogen . This connectivity difference alters hydrogen bonding capacity (two H-bond donors and three acceptors for the target, versus two donors and two acceptors for 1-cyclopentyl-3-phenylurea), solvation properties, and molecular recognition profiles . Furthermore, the trans-(1R,2R) stereochemistry is essential for productive interactions with chiral biological targets; the corresponding cis diastereomer or stereochemically undefined mixtures would present different spatial orientation of the phenoxy and urea pharmacophores. Patent literature specifically distinguishes cis- and trans-2-phenoxycyclopentyl adenosine derivatives as separate chemical entities with distinct biological properties, underscoring that stereochemistry is a critical determinant of activity in this scaffold class [1]. Consequently, generic substitution without stereochemical verification introduces an uncontrolled variable that may compromise synthetic outcomes, biological assay reproducibility, and SAR interpretation.

Quantitative Differentiation Evidence for rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans vs. Closest Analogs


Structural Isomer Differentiation: Phenoxycyclopentyl Urea vs. Phenylurea Connectivity

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans and 1-cyclopentyl-3-phenylurea (CAS 13140-89-1) are constitutional isomers sharing the identical molecular formula C12H16N2O but differing in atomic connectivity. The target compound has the phenoxy oxygen bridging the phenyl ring to the cyclopentyl scaffold, whereas 1-cyclopentyl-3-phenylurea has the phenyl group directly attached to the urea nitrogen. This connectivity difference produces a molecular weight difference of approximately 16 mass units (220.27 vs. 204.27 g/mol), attributable to the additional oxygen atom, and increases the hydrogen bond acceptor count from 2 to 3 [1]. Such differences in H-bond capacity directly affect solvation, crystal packing, and target binding. The computed LogP for 1-cyclopentyl-3-phenylurea is reported as 2.57, whereas the phenoxy oxygen of the target compound is predicted to reduce lipophilicity, altering membrane permeability and pharmacokinetic distribution . No direct head-to-head biological comparison has been published in the peer-reviewed literature to date.

Structural isomerism Hydrogen bonding Molecular recognition Cyclopentyl urea

Stereochemical Differentiation: Trans-(1R,2R) Configuration as a Defined Chiral Scaffold

The trans-(1R,2R) configuration of the target compound constitutes a defined stereochemical entity that cannot be replaced by the cis diastereomer or by stereochemically unresolved mixtures. U.S. Patent 5,672,588 explicitly claims 2-chloro-N-(cis-2-phenoxycyclopentyl)adenosine and 2-chloro-N-(trans-2-phenoxycyclopentyl)adenosine as distinct chemical compounds, demonstrating that the spatial relationship between the phenoxy substituent and the cyclopentyl ring attachment point is a critical determinant of pharmacological identity [1]. In the adenosine A1 receptor agonist series reported by Preti et al. (2022), phenoxycyclopentyl derivatives bearing halogen substituents on the phenoxy ring achieved pKi values at human A1R of up to 7.81 (compound 29, m-Cl phenoxy), with the stereochemistry of the cyclopentyl attachment being integral to receptor recognition [2]. Although the target urea compound has not been directly evaluated in this assay, its trans-(1R,2R) scaffold is the same stereochemical framework that, when elaborated to adenosine conjugates, yields high-affinity A1R ligands. The racemic nature of the supplied material means both (1R,2R) and (1S,2S) enantiomers are present; for applications requiring enantiopure material, further chiral resolution is needed.

Stereochemistry Chiral building block Diastereomer differentiation Adenosine receptor

Differentiation from Pencycuron: Substitution Pattern and Application Domain

Pencycuron (CAS 66063-05-6; 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a commercially deployed phenylurea fungicide that shares the cyclopentyl urea core with the target compound but differs in three key structural features: (1) pencycuron bears a 4-chlorobenzyl substituent at N1, whereas the target compound is unsubstituted at the urea nitrogens; (2) pencycuron has a phenyl group N-linked to the urea, while the target has a phenoxy group O-linked to the cyclopentyl ring; (3) the cyclopentyl ring in pencycuron is unsubstituted, whereas the target has a phenoxy substituent at C2. These differences result in a molecular weight difference of 108.57 g/mol (220.27 vs. 328.84), a melting point that is comparable but distinguishable (target mp: 120–125 °C [1]; pencycuron mp: 129–134 °C [2]), and fundamentally different biological activity profiles: pencycuron is optimized for Rhizoctonia solani fungicidal activity through cell wall synthesis inhibition [3], while the target compound is employed as a research intermediate for synthesizing adenosine receptor ligands and other bioactive molecules [4]. The absence of the 4-chlorobenzyl group in the target compound preserves the primary urea NH2 group, enabling further derivatization that is blocked in pencycuron.

Phenylurea fungicide Agrochemical Substitution pattern Cyclopentyl urea scaffold

Phenoxycyclopentyl Pharmacophore Validation: A1R Affinity from Adenosine Conjugate SAR

Although rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans itself has not been profiled in published adenosine receptor assays, the phenoxycyclopentyl fragment it bears has been extensively validated as a key pharmacophoric element in potent and selective adenosine A1 receptor (A1R) agonists. Preti et al. (2022) demonstrated that N6-2-(3-methoxyphenoxy)cyclopentyl-NECA (a 5′-N-ethylcarboxamidoadenosine derivative incorporating the phenoxycyclopentyl scaffold) exhibited ~1500-fold improved A1R selectivity compared to the parent NECA compound, with a pEC50 at human A1R of 9.28 ± 0.10 [1]. The unsubstituted phenoxycyclopentyl analog (compound 24, R1 = CH2OH, R2 = H) in the same series showed a pEC50 of 8.98 ± 0.14 at hA1R and a pKi of 6.84 ± 0.06 [1]. Binding kinetics studies using NanoBRET assays revealed that halogen-substituted phenoxycyclopentyl derivatives achieved residence times (RT) at human A1R of up to 33.13 ± 10.40 min (compound 27, m-Br) [2]. These data establish that the phenoxycyclopentyl fragment, when elaborated through the cyclopentyl amine to a purine scaffold, delivers high-affinity target engagement. The target urea compound provides this same phenoxycyclopentyl fragment in a form amenable to further synthetic elaboration via the primary urea amine, serving as a precursor to such bioactive conjugates.

Adenosine A1 receptor GPCR Phenoxycyclopentyl pharmacophore NanoBRET binding

Cyclic Urea Pharmacological Precedent: Aggregation Inhibition as a Conserved Class Property

The cyclopentyl urea scaffold of the target compound belongs to a pharmacologically validated class of aggregation-inhibiting cyclic urea derivatives. U.S. Patents 5,650,424 and 5,880,284 (Dr. Karl Thomae GmbH) describe cyclic urea derivatives of general formula I with valuable pharmacological properties, specifically platelet aggregation inhibition mediated through fibrinogen receptor (GPIIb/IIIa) antagonism [1]. The patent family explicitly encompasses cyclopentyl-containing urea derivatives and their stereoisomers, establishing that variations in stereochemistry and ring substitution yield differentiable pharmacological profiles [1]. Additional patent literature (US 7,713,970) demonstrates that phenyl-substituted cyclic urea derivatives exhibit unexpected insecticidal activity, confirming that the cyclopentyl urea scaffold supports diverse biological activities depending on the substitution pattern [2]. The target compound, with its free urea NH2 and phenoxy substitution, occupies a distinct position within this class: it is less elaborated than the GPIIb/IIIa-targeting clinical candidates (which bear complex carboxy-terminal extensions) but more functionally versatile than the fully substituted agrochemical ureas.

Cyclic urea Platelet aggregation inhibition GPIIb/IIIa Pharmacological class

Optimal Application Scenarios for rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans Based on Quantitative Differentiation Evidence


Chiral Building Block for Adenosine A1 Receptor Agonist Synthesis

The target compound serves as a direct synthetic precursor to phenoxycyclopentyl adenosine conjugates of the type reported by Preti et al. (2022), where the phenoxycyclopentyl fragment was shown to confer ~1500-fold A1R selectivity improvement over NECA [1]. The free urea NH2 group provides a synthetic handle for elaboration to purine scaffolds through established coupling chemistry. The defined trans-(1R,2R) stereochemistry ensures that the downstream adenosine conjugate possesses the correct spatial orientation for A1R engagement, as demonstrated by the activity cliff between cis and trans diastereomers claimed in US 5,672,588 [2]. Researchers synthesizing novel A1R-selective tool compounds or investigating GPCR signaling bias should prioritize this compound over stereochemically undefined or cis-configured alternatives.

Stereochemical Probe in Cyclopentyl Urea SAR Studies

The trans-(1R,2R) configuration of the target compound, combined with its unsubstituted urea and phenoxy substitution, provides a well-defined starting point for systematic structure-activity relationship (SAR) exploration of cyclopentyl urea derivatives. Unlike the fully substituted cyclic ureas described in US 5,650,424 that are optimized for GPIIb/IIIa antagonism [3], the target compound's minimal elaboration allows researchers to introduce substituents modularly while controlling for stereochemical variables. This compound is particularly suited for programs investigating how phenoxy substitution pattern, cyclopentyl ring modification, and urea N-substitution independently contribute to target affinity, selectivity, and pharmacokinetic properties.

Reference Standard for Chiral Analytical Method Development

As a racemic mixture of defined trans-(1R,2R) enantiomers, the target compound can serve as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating cyclopentyl urea enantiomers. The molecular weight (220.27 g/mol), moderate lipophilicity, and DMSO solubility facilitate method development using standard chiral stationary phases. This application is particularly relevant for quality control laboratories supporting medicinal chemistry programs that require enantiopure cyclopentyl urea intermediates, where the racemic reference enables method calibration, resolution determination, and enantiomeric excess quantification.

Diversifiable Intermediate for Cyclic Urea Library Synthesis

The target compound's free urea NH2 group enables direct conversion to cyclic urea derivatives through cyclization reactions, as described in patent US 5,508,400 [4] and related cyclic urea preparation methods. This synthetic versatility allows the compound to serve as a common intermediate for generating focused libraries of cyclic ureas with potential kinase inhibitory, anti-aggregatory, or insecticidal activities, as demonstrated across multiple patent families [3][5]. The phenoxy substituent provides additional sites for further functionalization or may be exploited for its contribution to target binding, as validated by the adenosine A1R SAR showing that phenoxy substitution enhances receptor affinity compared to unsubstituted cyclopentyl analogs [1].

Quote Request

Request a Quote for rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.